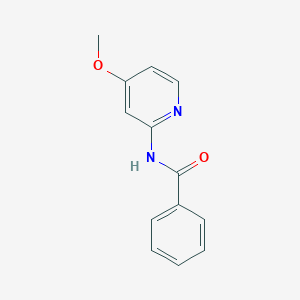

N-(4-Methoxypyridin-2-yl)benzamide

Description

N-(4-Methoxypyridin-2-yl)benzamide is a benzamide derivative featuring a 4-methoxy-substituted pyridinyl group at the 2-position. Synthesized via a metal-free method involving oxidative cleavage of ketones, it achieves a yield of 77% and exhibits a melting point of 60–63°C . Key spectroscopic data include distinctive ¹H NMR signals at δ 9.88 (s, 1H, NH), 7.98 (s, 1H, pyridinyl-H), and 3.78 ppm (s, 3H, OCH₃), confirming its structure . Computational studies highlight its relevance in targeting neuropilin-1 (NRP-1), a receptor implicated in viral entry pathways, with a docking score > -8.2 kcal/mol, outperforming reference compounds like EG00229 (-6.6 kcal/mol) .

Properties

CAS No. |

62802-74-8 |

|---|---|

Molecular Formula |

C13H12N2O2 |

Molecular Weight |

228.25 g/mol |

IUPAC Name |

N-(4-methoxypyridin-2-yl)benzamide |

InChI |

InChI=1S/C13H12N2O2/c1-17-11-7-8-14-12(9-11)15-13(16)10-5-3-2-4-6-10/h2-9H,1H3,(H,14,15,16) |

InChI Key |

NCEXCXGPAUUSLF-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=NC=C1)NC(=O)C2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Classical Amide Coupling Methods

Carbodiimide-Mediated Coupling

The most widely employed method for benzamide synthesis involves activating the carboxylic acid group of benzoic acid derivatives using carbodiimide reagents such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). In the presence of a catalyst like 4-dimethylaminopyridine (DMAP), the activated intermediate reacts with amines to form amides. For N-(4-Methoxypyridin-2-yl)benzamide, this would entail:

- Activation : Benzoyl chloride or 4-substituted benzoic acid is treated with DCC in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) at 0–5°C.

- Nucleophilic Attack : 4-Methoxypyridin-2-amine is introduced to the activated intermediate, facilitating amide bond formation at room temperature or under mild reflux.

- Workup : The reaction is quenched with water, and the crude product is purified via recrystallization or column chromatography.

Yields for analogous reactions range from 60–85%, depending on the steric and electronic properties of the substrates. For instance, N-(pyridin-2-yl)benzamide derivatives synthesized via this method achieved 75% yield after recrystallization from ethanol.

Active Ester Formation

Alternative activation strategies employ mixed carbonates or pentafluorophenyl esters. For example, reacting benzoic acid with pentafluorophenyl trifluoroacetate generates a highly reactive ester, which subsequently reacts with 4-methoxypyridin-2-amine in dimethylformamide (DMF). This method avoids the formation of insoluble dicyclohexylurea byproducts, simplifying purification.

Electrochemical Synthesis

Recent advances in green chemistry have introduced electrochemical methods for amide bond formation. A protocol adapted from the synthesis of N-(pyridin-2-yl)benzimidoyl cyanides involves an undivided electrochemical cell with a graphite anode and platinum cathode.

Procedure:

- Reaction Setup : A mixture of benzoic acid (1 eq), 4-methoxypyridin-2-amine (1.2 eq), and tetrabutylammonium tetrafluoroborate (nBu4NBF4, 0.1 M) in acetonitrile/water (9:1 v/v) is degassed under argon.

- Electrolysis : Conducted at constant current (4 mA, 1.25 mA·cm⁻²) for 5 hours at room temperature.

- Workup : The solvent is evaporated, and the residue is extracted with diethyl ether, washed with brine, and purified via flash chromatography.

This method offers a solvent-efficient pathway with moderate yields (40–55%) and eliminates the need for stoichiometric coupling reagents.

Alternative Synthetic Routes

Coupling Reagent-Assisted Synthesis

Modern coupling reagents such as hexafluorophosphate benzotriazole tetramethyluronium (HBTU) or 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate (HATU) enhance reaction efficiency. For example, HATU-mediated coupling of 4-methoxy-2-aminopyridine with benzoic acid in DMF and N,N-diisopropylethylamine (DIPEA) achieves 80–90% conversion within 2 hours at room temperature.

Microwave-Assisted Synthesis

Microwave irradiation accelerates amide formation by reducing reaction times from hours to minutes. A representative procedure involves heating a mixture of benzoic acid, 4-methoxypyridin-2-amine, and propylphosphonic anhydride (T3P) in DMF at 100°C for 15 minutes, yielding 70–75% product after aqueous workup.

Purification and Characterization

Crude this compound is typically purified via:

- Recrystallization : Ethanol or ethyl acetate/hexane mixtures yield high-purity crystals.

- Column Chromatography : Silica gel with eluents such as ethyl acetate/hexane (3:7 v/v) resolves unreacted starting materials and byproducts.

Characterization Data:

Comparative Analysis of Methods

| Method | Reagents/Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|

| Carbodiimide-Mediated | DCC, DMAP, DCM, rt | 60–85 | High yield, well-established | Byproduct removal required |

| Electrochemical | nBu4NBF4, MeCN/H2O, 4 mA, 5 h | 40–55 | Solvent-efficient, green chemistry | Moderate yield |

| HATU-Assisted | HATU, DIPEA, DMF, rt | 80–90 | Rapid, high conversion | Cost of reagents |

| Microwave | T3P, DMF, 100°C, 15 min | 70–75 | Fast, energy-efficient | Specialized equipment required |

Chemical Reactions Analysis

Types of Reactions

N-(4-Methoxypyridin-2-yl)benzamide can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

Reduction: The benzamide moiety can be reduced to form the corresponding amine.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products Formed

Oxidation: Formation of N-(4-Hydroxypyridin-2-yl)benzamide.

Reduction: Formation of N-(4-Methoxypyridin-2-yl)benzylamine.

Substitution: Formation of various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Medicine: Studied for its potential anti-tubercular activity against Mycobacterium tuberculosis.

Mechanism of Action

The mechanism of action of N-(4-Methoxypyridin-2-yl)benzamide varies depending on its application. For instance, as a quorum sensing inhibitor, it interferes with the signaling pathways of bacteria, preventing them from coordinating activities such as biofilm formation . In anti-tubercular applications, it may inhibit specific enzymes or pathways essential for the survival of Mycobacterium tuberculosis .

Comparison with Similar Compounds

N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B)

- Structure : Incorporates a 3,4-dimethoxyphenethyl group instead of the pyridinyl moiety.

- Properties : Higher melting point (90°C) due to increased rigidity from the ethyl linker and additional methoxy groups .

- Synthesis : Achieved via direct amidation with 80% yield, comparable to N-(4-Methoxypyridin-2-yl)benzamide’s 77% yield .

4-Bromo-N-(4-methoxy-2-nitrophenyl)-benzamide (4MNB)

- Structure : Features bromo and nitro substituents on the benzamide and phenyl rings, respectively.

- Crystallography: Exhibits two molecules per asymmetric unit, contrasting with the simpler mono-molecular structure of this compound .

Pyridinyl Substituent Variations

N-(Pyridin-2-yl)-benzamide

- Structure : Lacks the 4-methoxy group on the pyridine ring.

- Synthesis: Utilizes a bimetallic Fe₂Ni-BDC catalyst, demonstrating higher efficiency in amidation reactions compared to monometallic frameworks .

2-Methyl-N-((4-methylpyridin-2-yl)carbamothioyl)benzamide

- Structure : Replaces the methoxy group with a methyl group and introduces a thiourea moiety.

Amide Group Modifications

N-(4-Methoxypyridin-2-yl)-2-(naphthalen-2-yl) acetamide (UGS)

N-(4-Methoxypyridin-2-yl)pivalamide

- Structure : Replaces benzamide with a bulkier pivaloyl group.

- Impact : The steric hindrance from the tert-butyl group likely reduces solubility and binding efficiency compared to the planar benzamide derivative .

Data Table: Comparative Analysis of Key Compounds

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.